(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
- Pyrrolidine Ring : The core structure contains a pyrrolidine ring, a five-membered nitrogen heterocycle. This scaffold is widely used in medicinal chemistry due to its versatility and potential for drug development .
Synthesis Analysis
- Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) can undergo further functionalization to introduce substituents or modify stereochemistry .
Molecular Structure Analysis
The compound’s molecular formula is C12H22N2O2 with a molecular weight of 226.32 g/mol . The spatial arrangement of atoms, including stereoisomers, significantly impacts its biological activity.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed new pyridine derivatives by utilizing amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to the synthesis of compounds with variable and modest antimicrobial activities against selected bacteria and fungi strains. This indicates the potential of similar compounds in the development of antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular and Crystal Structure Analysis
The crystal structure of related compounds, such as 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, has been determined, showcasing the geometric configurations that could influence the compound's reactivity and interaction with biological targets (Butcher, Bakare, & John, 2006).
Efficient Synthesis Methods
Efficient synthesis methods for compounds containing both piperidine and pyridine rings have been reported, highlighting the challenges and innovative solutions in synthesizing heterocycles. This could pave the way for the development of new compounds with potential biological activities (Zhang et al., 2020).
Novel Compound Synthesis
A novel three-component synthesis approach has been utilized to create unique pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis and potential applications in medicinal chemistry (Feng, 2011).
Development of Functionalized Amines
The synthesis of functionalized 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives has been explored, offering new pathways for the development of compounds with potential pharmacological activities (Matos, Afonso, & Batey, 2001).
Properties
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-7-15(9-11)13(16)12-4-3-6-14-8-12/h11-12,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDUTNDBKVNIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.